![molecular formula C18H15N3O2S2 B2405735 (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide CAS No. 854002-37-2](/img/structure/B2405735.png)
(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide
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Description
(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C18H15N3O2S2 and its molecular weight is 369.46. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Novel Derivatives Synthesis : A study developed a convenient, one-pot, multicomponent synthesis of new derivatives related to the chemical compound , focusing on unsymmetrical thioureas, various amines, and methyl bromoacetate. These compounds were characterized by a range of spectroscopic methods, including IR, NMR (1H and 13C), mass spectrometry, CHNS elemental analysis, and single-crystal X-ray analysis, underscoring the diversity of structural features achievable within this compound class (Hossaini et al., 2017).
Electrochemical Synthesis Approach : Another research avenue explored the electrochemical C–H thiolation for the synthesis of benzothiazoles and thiazolopyridines, showcasing a metal- and reagent-free methodology. This process leverages 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrolytic C–H thiolation, demonstrating an innovative route to synthesize structurally related compounds to the original chemical entity (Qian et al., 2017).
Potential Biological Activities
Anti-proliferative Agents : A study on novel quinuclidinone derivatives, structurally related to (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide, revealed potential anti-cancer properties. These compounds were synthesized and assessed for anti-cancer activity, showing potent efficacy in cell viability assays against specific cancer cell lines, thereby indicating the therapeutic potential of such derivatives (Soni et al., 2015).
Anticancer and Antimicrobial Properties : Further research into 2-substituted benzimidazole derivatives, including compounds structurally akin to the chemical , highlighted their in vitro anticancer and antimicrobial efficacy. These findings suggest the broad spectrum of biological activities that derivatives of this compound could possess, reinforcing the importance of such compounds in the development of new therapeutic agents (Refaat, 2010).
properties
IUPAC Name |
4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-N-(6-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-11-4-3-5-15(19-11)20-16(22)13-8-6-12(7-9-13)10-14-17(23)21(2)18(24)25-14/h3-10H,1-2H3,(H,19,20,22)/b14-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCLCASPFVFSJC-GXDHUFHOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide |
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